![molecular formula C14H21NO3 B6617027 tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate CAS No. 1541795-99-6](/img/structure/B6617027.png)
tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate, also known as TB-HEC, is an important organic compound which has been widely studied in scientific research due to its unique properties. It is a tertiary amine with a carbamate group attached to the nitrogen atom, and is a derivative of the amino acid phenylalanine. TB-HEC has been used in a variety of applications, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a model for the study of molecular interactions.
Scientific Research Applications
Tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a model for the study of molecular interactions. It has been used in the synthesis of various compounds, including amino acids, peptides, and nucleosides. tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate has also been used as a catalyst for the synthesis of a variety of organic molecules, including alkanes, alkenes, and aromatics. In addition, tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate has been used in the study of molecular interactions, such as hydrogen bonding and hydrophobic interactions.
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate is not well understood. However, it is believed that the carbamate group of tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate is able to form hydrogen bonds with other molecules, which allows it to act as a catalyst for chemical reactions. In addition, the tert-butyl group of tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate is believed to be able to form hydrophobic interactions with other molecules, which may also play a role in its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate are not well understood. However, it has been reported to have antimicrobial activity against certain bacteria and fungi. In addition, tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate has been reported to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
Tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and handle. In addition, it is a relatively safe reagent, and it does not require special storage conditions. However, tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate has some limitations for use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, its catalytic activity is relatively weak, which can limit its use in certain applications.
Future Directions
There are several potential future directions for the use of tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate. It could be used as a reagent for the synthesis of more complex organic molecules, such as peptides and nucleosides. In addition, it could be used as a catalyst for the synthesis of more complex organic molecules, such as alkanes, alkenes, and aromatics. Furthermore, tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate could be used in the study of molecular interactions, such as hydrogen bonding and hydrophobic interactions. Finally, tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate could be used in the development of new drugs and therapeutic agents, as it has been reported to have antimicrobial and anti-inflammatory activity.
Synthesis Methods
Tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate can be synthesized from the reaction of tert-butyl isocyanate and 2-hydroxyethyl phenylmethyl carbamate. The reaction is typically conducted in aqueous solution at a temperature of around 80°C. The reaction proceeds in two steps, with the first step involving the formation of an iminocarbamate intermediate, which then undergoes a hydrolysis reaction to form the final product. The reaction is typically complete in around 30 minutes.
properties
IUPAC Name |
tert-butyl N-[[3-(2-hydroxyethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12-6-4-5-11(9-12)7-8-16/h4-6,9,16H,7-8,10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVOXNWHFTZJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-hydroxyethyl)benzylcarbamate | |
CAS RN |
1541795-99-6 |
Source
|
Record name | tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.